1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol 1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13410324
InChI: InChI=1S/C10H9BrClNO2/c11-6-1-2-9(12)8(3-6)10(15)13-4-7(14)5-13/h1-3,7,14H,4-5H2
SMILES: C1C(CN1C(=O)C2=C(C=CC(=C2)Br)Cl)O
Molecular Formula: C10H9BrClNO2
Molecular Weight: 290.54 g/mol

1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol

CAS No.:

Cat. No.: VC13410324

Molecular Formula: C10H9BrClNO2

Molecular Weight: 290.54 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol -

Specification

Molecular Formula C10H9BrClNO2
Molecular Weight 290.54 g/mol
IUPAC Name (5-bromo-2-chlorophenyl)-(3-hydroxyazetidin-1-yl)methanone
Standard InChI InChI=1S/C10H9BrClNO2/c11-6-1-2-9(12)8(3-6)10(15)13-4-7(14)5-13/h1-3,7,14H,4-5H2
Standard InChI Key KXFRSDRWOJVASJ-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)C2=C(C=CC(=C2)Br)Cl)O
Canonical SMILES C1C(CN1C(=O)C2=C(C=CC(=C2)Br)Cl)O

Introduction

Structural and Molecular Characteristics

The molecular formula of 1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol is C₁₀H₉BrClNO₂, with a molecular weight of 290.55 g/mol. Key structural features include:

  • A benzoyl core with bromine at the 5-position and chlorine at the 2-position.

  • An azetidine ring (a four-membered saturated heterocycle containing one nitrogen atom) with a hydroxyl group at the 3-position.

Synthetic Pathways

Key Intermediate: 5-Bromo-2-chlorobenzoyl Chloride

The synthesis of 1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol likely begins with 5-bromo-2-chlorobenzoic acid (CAS 21739-92-4) , which is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions . This step typically achieves >95% yield .

Reaction conditions:

  • Solvent: Dichloromethane or toluene.

  • Catalyst: Dimethylformamide (DMF, 0.5–1 mol%) .

  • Temperature: Reflux (60–80°C) .

Coupling with Azetidin-3-ol

The acyl chloride intermediate reacts with azetidin-3-ol via nucleophilic acyl substitution. This step often employs:

  • Base: Triethylamine or diisopropylethylamine to scavenge HCl .

  • Solvent: Dichloromethane or tetrahydrofuran (THF) .

  • Temperature: 0–25°C to minimize side reactions .

Example protocol:

  • Dissolve 5-bromo-2-chlorobenzoyl chloride (1 eq) in dry THF.

  • Add azetidin-3-ol (1.2 eq) and triethylamine (2 eq) dropwise at 0°C.

  • Stir for 12 h at room temperature.

  • Purify via column chromatography (hexane/ethyl acetate gradient) .

Yield: Estimated 70–85% based on analogous benzoylations .

Physicochemical Properties

Thermal Stability and Solubility

  • Melting point: Predicted 120–140°C (similar to 5-bromo-2-chlorobenzoic acid derivatives) .

  • Solubility:

    • Polar solvents: Moderate solubility in methanol, ethanol, and acetone.

    • Nonpolar solvents: Poor solubility in hexane and diethyl ether .

Stability Considerations

  • Light sensitivity: Likely degrades under UV exposure due to aryl halide bonds .

  • Hydrolysis: Susceptible to base-catalyzed hydrolysis of the ester linkage .

Future Research Directions

  • Biological screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activity.

  • Process optimization: Develop greener synthetic routes using catalytic amidation or flow chemistry .

  • Crystallography: Resolve X-ray structures to guide structure-activity relationship (SAR) studies .

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